4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate
Description
This compound features a pyranone core substituted with a thioether-linked 5-propionamido-1,3,4-thiadiazole moiety and a 4-methylbenzoate ester. The methylbenzoate ester and thiadiazole-thioether groups distinguish it from other analogs, likely influencing solubility, metabolic stability, and receptor binding.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-3-16(24)20-18-21-22-19(29-18)28-10-13-8-14(23)15(9-26-13)27-17(25)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERBKFZUOAIPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate is a complex organic molecule that exhibits a unique combination of structural features, including a pyran ring and a thiadiazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 414.48 g/mol. Its structure includes:
- Pyran Ring : Known for its role in various biological activities.
- Thiadiazole Moiety : Associated with antimicrobial and anti-inflammatory properties.
- Benzoate Group : Contributes to diverse biological effects.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including the compound , exhibit notable antimicrobial properties. The thiadiazole ring enhances interaction with bacterial enzymes, leading to effective inhibition of microbial growth. Studies have shown that similar compounds demonstrate broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Antitumor Activity
Preliminary investigations suggest that the compound may possess antitumor properties. The presence of the pyran and thiadiazole structures has been linked to cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in tumor cells .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases .
Understanding the mechanism of action for this compound involves examining its interactions with biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or tumor growth.
- Receptor Binding : It may interact with receptors involved in inflammatory responses or cancer progression.
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Demonstrated broad-spectrum antimicrobial activity against E. coli and Staphylococcus aureus. | |
| Showed significant cytotoxic effects on human cancer cell lines (e.g., MCF7). | |
| Reported anti-inflammatory effects in animal models of arthritis. |
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural components suggest several potential medicinal applications:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring in this compound enhances its interaction with biological targets, potentially leading to effective treatments against bacterial and fungal infections.
Anticancer Properties
Preliminary studies suggest that modifications on the thiadiazole and pyran rings can influence the compound's binding affinity to specific enzymes involved in cancer progression. This opens avenues for developing targeted anticancer therapies.
Anti-inflammatory Effects
The structural features of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate may confer anti-inflammatory properties, making it a candidate for research into treatments for inflammatory diseases.
Agricultural Applications
The compound has shown promise in agricultural applications, particularly in pest control.
Fungicidal Activity
Studies have demonstrated that derivatives of this compound possess fungicidal activity against pathogens such as Rhizoctonia solani, which causes sheath blight in rice. The thiadiazole component appears crucial for this activity, indicating potential for use as a fungicide in agricultural settings.
Nematocidal Properties
Research has also indicated that certain derivatives exhibit nematocidal effects against pests like Bursaphelenchus xylophilus, suggesting their utility as effective pest control agents in crops.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. This complexity allows for the possibility of creating derivatives with enhanced biological activity or novel properties through structural modifications.
Synthetic Pathways
Several synthetic pathways have been explored to create variants of this compound, emphasizing the versatility and potential for optimization in drug development and agricultural applications.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural elements and substituents of the target compound with similar molecules:
Key Observations :
Pharmacokinetic Properties
Research Implications
- Structural-Activity Relationship (SAR) : The thiadiazole-thioether and methylbenzoate groups in the target compound represent understudied regions in APJ antagonist development. Comparative studies with ML221 could validate whether these modifications enhance potency or pharmacokinetics .
- Therapeutic Potential: If the target compound exhibits improved stability and selectivity, it may serve as a lead for in vivo studies in cardiovascular or metabolic diseases, areas where APJ modulation is clinically relevant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
